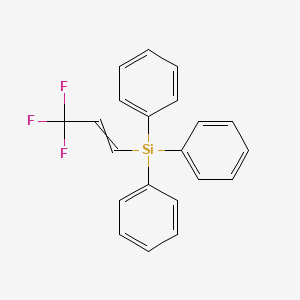
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane: is an organosilicon compound characterized by the presence of a trifluoropropenyl group attached to a silicon atom, which is further bonded to three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane typically involves the reaction of triphenylsilane with a trifluoropropenylating agent. One common method is the reaction of triphenylsilane with 3,3,3-trifluoroprop-1-ene in the presence of a catalyst such as a palladium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trifluoropropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or nickel complexes are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds .
科学的研究の応用
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential use in bioorganic chemistry, including the development of silicon-based drugs.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane exerts its effects involves the interaction of the trifluoropropenyl group with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The trifluoropropenyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
Triphenylsilane: Lacks the trifluoropropenyl group, making it less reactive in certain chemical reactions.
(3,3,3-Trifluoroprop-1-en-2-yl)benzene: Contains a similar trifluoropropenyl group but lacks the silicon atom, resulting in different chemical properties.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-en-1-yl)silane is unique due to the combination of the trifluoropropenyl group and the silicon atom, which imparts distinct reactivity and stability. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
647832-19-7 |
|---|---|
分子式 |
C21H17F3Si |
分子量 |
354.4 g/mol |
IUPAC名 |
triphenyl(3,3,3-trifluoroprop-1-enyl)silane |
InChI |
InChI=1S/C21H17F3Si/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChIキー |
UHOROGOYMWPMAF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C=CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
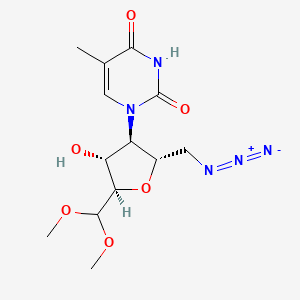
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
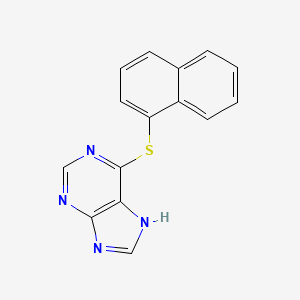
![6-(1-Benzothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169984.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
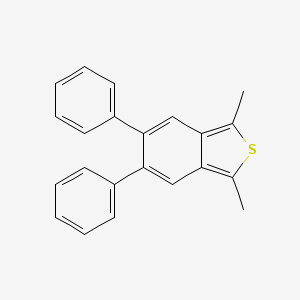
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)
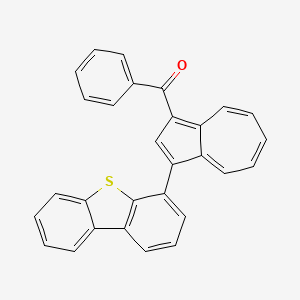
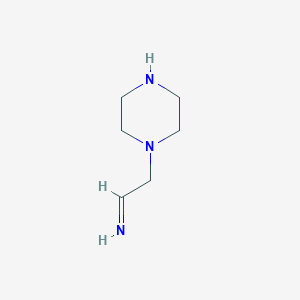
![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
